N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is a synthetic amide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a propanamide backbone substituted with a 3,4-dimethoxyphenyl group. The indole ring system is known for its bioactivity in medicinal chemistry, while the 3,4-dimethoxyphenyl group contributes to electronic and steric properties that may influence receptor binding . Its synthesis likely involves coupling 5-chloroindole-3-ethylamine with 3-(3,4-dimethoxyphenyl)propanoyl chloride, analogous to methods described for related amides .
Properties
Molecular Formula |
C21H23ClN2O3 |
|---|---|
Molecular Weight |
386.9 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C21H23ClN2O3/c1-26-19-7-3-14(11-20(19)27-2)4-8-21(25)23-10-9-15-13-24-18-6-5-16(22)12-17(15)18/h3,5-7,11-13,24H,4,8-10H2,1-2H3,(H,23,25) |
InChI Key |
BJIJSXGNINEQPU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)NCCC2=CNC3=C2C=C(C=C3)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide typically involves several key steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole structure.
Chlorination: The indole ring is then chlorinated at the 5-position using reagents such as N-chlorosuccinimide (NCS) in the presence of a catalyst.
Linking the Ethyl Chain: The 5-chloroindole is then reacted with an appropriate ethylating agent to introduce the ethyl chain.
Formation of the Propanamide Group: The final step involves coupling the ethylated indole with 3,4-dimethoxyphenylpropanoic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the amide group to an amine can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the indole ring can be substituted with various nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes from the methoxy groups.
Reduction: Conversion of the amide to an amine.
Substitution: Replacement of the chlorine atom with other functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole moiety is known for its presence in many biologically active compounds, and the addition of the 3,4-dimethoxyphenyl group may enhance its activity against certain biological targets.
Medicine
In medicine, research focuses on the compound’s potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound may be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can bind to various biological receptors, while the 3,4-dimethoxyphenyl group may enhance its binding affinity and specificity. This interaction can modulate the activity of the target, leading to the observed biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Rip-B () shares the 3,4-dimethoxyphenethylamine moiety but substitutes the indole-propanamide chain with a benzamide group.
- Synthesis : Synthesized via benzoyl chloride and 3,4-dimethoxyphenethylamine in 80% yield, compared to the target compound’s hypothetical coupling method.
(E)-3-(2,5-Dimethoxyphenyl)-N-(4-(4-(4-fluorophenyl)-2-((4-fluorophenyl)diazenyl)-1-methyl-1H-imidazol-5-yl)pyridin-2-yl)propanamide (Compound 3)
- Structure : This compound () shares a propanamide backbone with a dimethoxyphenyl group but incorporates a diazenyl-imidazole-pyridine system instead of the indole-ethyl chain.
- Synthesis : Prepared via palladium-catalyzed coupling, highlighting the versatility of propanamide derivatives in metal-mediated reactions.
2-(3,4-Dimethoxyphenyl)ethylazanium chloride dihydrate
- Structure: This zwitterionic compound (–8) features dual 3,4-dimethoxyphenethyl groups connected via a carbamoylpropyl chain, with crystallographic data confirming a monoclinic lattice (space group P21/c).
- Key Differences : The azanium chloride and carbamoyl groups introduce ionic interactions absent in the target compound, impacting solubility and crystal packing .
N-(3,4-Dichlorophenyl)propanamide (Propanil)
N-(5-Chloro-2-methoxyphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide
- Structure : This compound () replaces the indole-ethyl group with a triazole ring and a 5-chloro-2-methoxyphenyl moiety.
- Key Differences : The triazole ring enhances metabolic stability, while the altered substitution pattern on the phenyl ring may affect target selectivity .
Comparative Data Table
Discussion of Research Findings
Its structural analogs demonstrate that:
- Substituent Effects : Chloro and methoxy groups enhance lipophilicity and receptor affinity, as seen in propanil’s herbicidal activity and Rip-B’s crystallinity .
- Synthetic Flexibility : Propanamide backbones accommodate diverse substituents via acyl chloride couplings or metal-mediated reactions, enabling rapid diversification .
- Crystallographic Insights : The azanium chloride derivative (–8) reveals how ionic interactions and hydration influence solid-state properties, guiding formulation strategies for the target compound .
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and other relevant therapeutic potentials.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H22ClN2O3
- Molecular Weight : 364.84 g/mol
This compound exhibits its biological activity through several proposed mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer).
- Induction of Apoptosis : The compound has been reported to induce apoptosis in cancer cells by activating caspase pathways and modulating Bcl-2 family proteins.
- Anti-inflammatory Effects : It may also exhibit anti-inflammatory properties, which can contribute to its anticancer effects by reducing tumor-associated inflammation.
Efficacy Against Cancer Cell Lines
The following table summarizes the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 | 12.5 | Induction of apoptosis |
| A549 | 26.0 | Inhibition of proliferation |
| HCT116 | 15.0 | Caspase activation |
| SF-268 | 18.0 | Cell cycle arrest |
Case Studies
Several studies have investigated the biological activity of similar indole derivatives, providing insights into the potential efficacy of this compound:
- Study on MCF7 Cells : A recent study demonstrated that compounds with similar structures could significantly reduce cell viability in MCF7 cells with IC50 values ranging from 10 to 20 µM, suggesting that this compound may have comparable effects .
- In Vivo Studies : Animal models treated with similar indole compounds showed a reduction in tumor size and weight, indicating potential for therapeutic use in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
